

Pavinetant: A Pharmacological Probe for Unraveling Neurokinin-3 Receptor Function

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and AZD2624, is a potent and selective, orally active, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2] Although its clinical development for indications such as schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes has been discontinued, **pavinetant** remains a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK3R.[1][3] These application notes provide a comprehensive overview of **pavinetant**'s utility in studying NK3R function, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.

The NK3R is a G-protein coupled receptor predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB). The NKB-NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1] This pathway is also involved in the central control of thermoregulation. By blocking the action of NKB at the NK3R, **pavinetant** allows for the precise dissection of these and other NK3R-mediated processes.

Physicochemical and Pharmacological Properties



Property	Value	Reference(s)
IUPAC Name	3-(methanesulfonamido)-2- phenyl-N-[(1S)-1- phenylpropyl]quinoline-4- carboxamide	[2]
Molecular Formula	C26H25N3O3S	[2]
Molecular Weight	459.56 g/mol	[2]
Synonyms	MLE-4901, AZD-4901, AZD2624, AZ-12472520	[1][2]

Quantitative In Vitro Data

Assay Type	Target	Cell Line	Value	Reference(s)
Functional Antagonism (IC50)	NK3 Receptor	СНО	1.6 nM	[4]
CYP Inhibition (IC50)	CYP3A4/5 (midazolam assay)	Microsomes	7.1 μΜ	[5]
CYP Inhibition (IC50)	CYP3A4/5 (testosterone assay)	Microsomes	19.8 μΜ	[5]

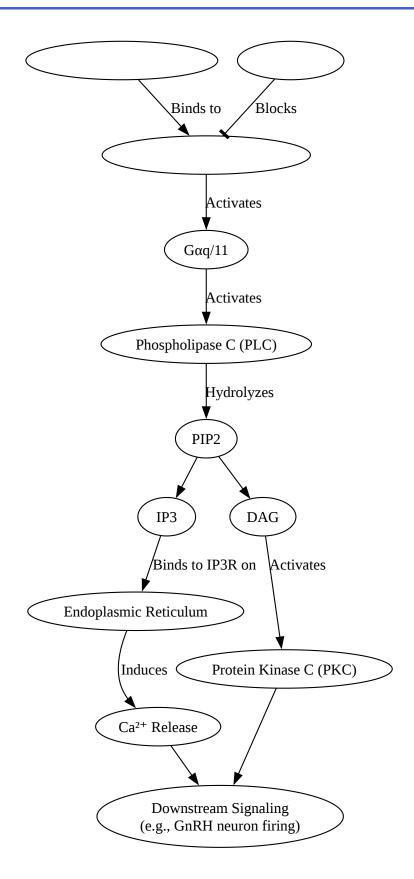
Quantitative In Vivo Data (Clinical Studies)



Species	Condition	Dose	Duration	Key Findings	Reference(s
Human (Postmenopa usal Women)	Frequent Hot Flashes	40 mg twice daily	7 days	Reduced mean LH from 29.3 \pm 4.1 to 24.4 \pm 3.8 IU/L. Reduced hot flash frequency from 3.4 \pm 1.2 to 1.0 \pm 0.6 per day in women with hot flashes.	[3][6]
Human (Healthy Men)	Healthy	40 mg twice daily	7 days	Decreased secretion of LH, FSH, and testosterone.	[7]
Human (Women with PCOS)	Polycystic Ovary Syndrome	80 mg/day	7 days	Reduced LH AUC by 52.0% and total testosterone by 28.7%.	[8]

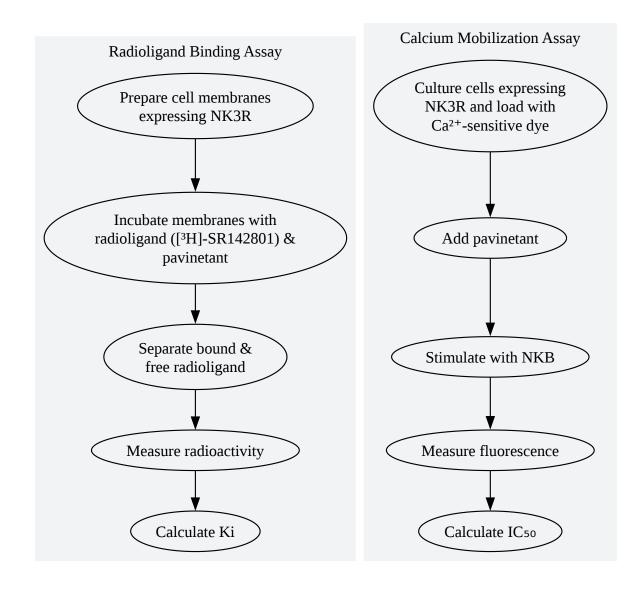
Signaling Pathways and Experimental Workflows





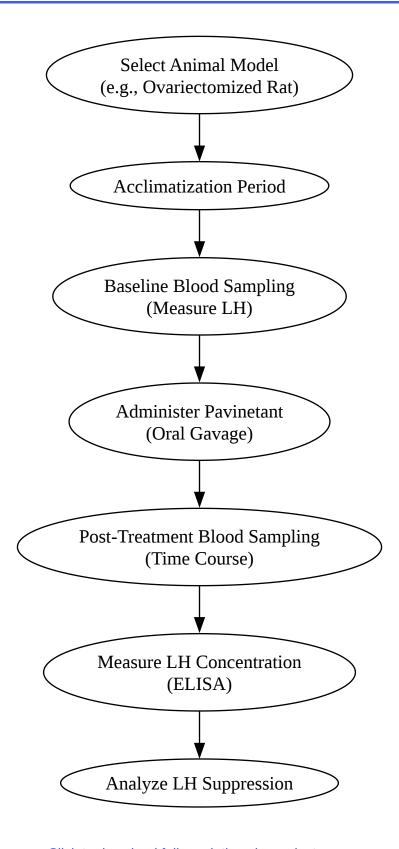
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Experimental Protocols



In Vitro Assays

1. Radioligand Binding Assay for NK3 Receptor

This protocol is to determine the binding affinity (Ki) of **pavinetant** for the human NK3 receptor. It is adapted from general radioligand binding assay principles.[9][10][11]

Materials:

- Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [3H]-SR142801 or [125I]-MePhe7-NKB.
- Non-specific binding control: A high concentration of a non-labeled NK3R antagonist (e.g., 10 μM Osanetant).[12]
- Pavinetant stock solution (e.g., 10 mM in DMSO).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid.
- Scintillation counter.
- · Cell harvester.

Procedure:

• Membrane Preparation: Homogenize cells expressing the NK3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 20-40 μ g/well .



- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - \circ Total Binding: 50 µL of radioligand in binding buffer, 50 µL of binding buffer, and 100 µL of membrane suspension.
 - Non-specific Binding: 50 μL of radioligand, 50 μL of non-specific binding control, and 100 μL of membrane suspension.
 - **Pavinetant** Competition: 50 μ L of radioligand, 50 μ L of varying concentrations of **pavinetant** (e.g., 0.01 nM to 1 μ M), and 100 μ L of membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of pavinetant to generate a competition curve.
 - Determine the IC₅₀ value from the curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Calcium Mobilization Assay

This protocol measures the functional antagonism of **pavinetant** at the NK3 receptor by quantifying its ability to inhibit NKB-induced intracellular calcium release.[13][14][15][16]

Materials:



- A cell line stably co-expressing the human NK3 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple to the calcium signaling pathway (e.g., CHO-K1 or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
- Neurokinin B (NKB) or a selective NK3R agonist like Senktide.
- Pavinetant stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Probenecid (to prevent dye leakage).
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

- Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
- Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer containing probenecid for 45-60 minutes at 37°C in the dark.
- Pavinetant Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of pavinetant. Incubate for 15-30 minutes at 37°C.
- Stimulation and Measurement:
 - Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
 - Inject a solution of NKB or Senktide to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
 - Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
- Data Analysis:



- Determine the peak fluorescence response for each well.
- Plot the percentage of inhibition of the NKB-induced response against the log concentration of pavinetant.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assay

3. Effect of **Pavinetant** on Luteinizing Hormone (LH) Secretion in an Ovariectomized Rat Model

This protocol is designed to assess the in vivo efficacy of **pavinetant** in suppressing LH secretion, a key function modulated by the NK3R. Ovariectomized rats are used to eliminate the confounding effects of fluctuating ovarian hormones.[17][18]

Materials:

- Female Sprague-Dawley or Wistar rats (adult).
- Anesthetic for surgery.
- Pavinetant.
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water).
- Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).
- Centrifuge.
- Rat LH ELISA kit.

Procedure:

- Animal Model:
 - Perform bilateral ovariectomy on the rats under anesthesia.
 - Allow the animals to recover for at least two weeks to allow for the expected rise in basal LH levels.



Acclimatization and Baseline:

- Acclimatize the animals to handling and the blood collection procedure.
- Collect baseline blood samples via tail vein at multiple time points (e.g., every 10-15 minutes for 2-3 hours) to establish the pulsatile nature of LH secretion.

Pavinetant Administration:

- Administer pavinetant or vehicle orally by gavage. A range of doses can be tested (e.g., 1, 3, 10 mg/kg).
- Post-Treatment Blood Sampling:
 - Collect blood samples at various time points after pavinetant administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the time course of the effect on LH secretion.

LH Measurement:

- Separate plasma from the blood samples by centrifugation.
- Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

Data Analysis:

- Calculate the mean LH concentration at each time point for both the vehicle and pavinetant-treated groups.
- Analyze the data for statistically significant differences between the groups.
- The percentage of LH suppression can be calculated relative to the baseline or vehicle control group.

Conclusion

Pavinetant serves as a powerful and selective pharmacological tool for investigating the multifaceted roles of the NK3 receptor. The data and protocols provided in these application



notes offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of NK3R signaling in health and disease. While its clinical development has ceased, the knowledge gained from studying **pavinetant** continues to be instrumental in advancing our understanding of neuroendocrinology and related therapeutic areas.

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